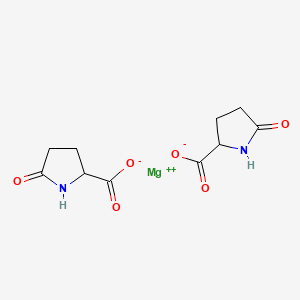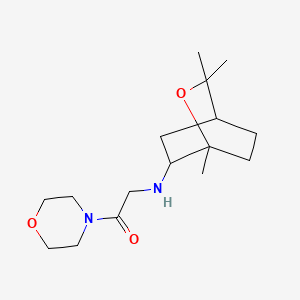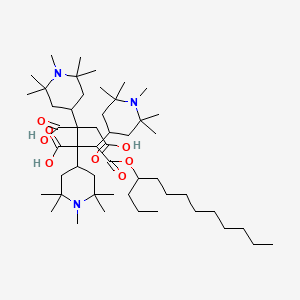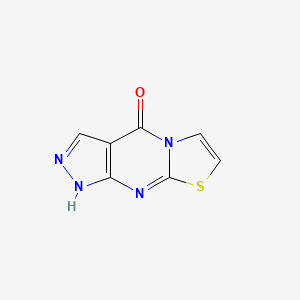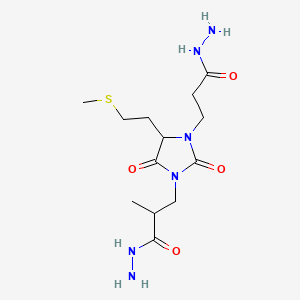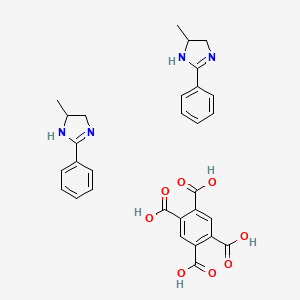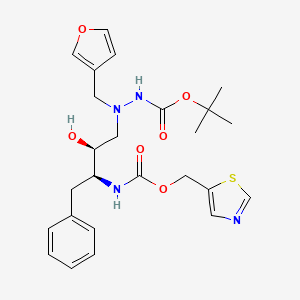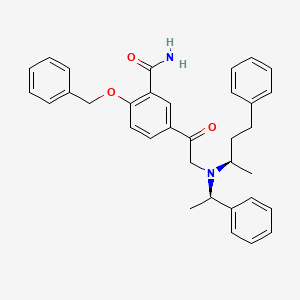
(R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzyloxybenzamide core, followed by the introduction of the aminoacetyl group through amide bond formation. Common reagents used in these steps include benzyl bromide, amines, and acyl chlorides. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways or as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound may be explored for its pharmacological properties. Benzamide derivatives are known for their potential as anti-inflammatory, analgesic, or anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide would depend on its specific biological target. Typically, benzamide derivatives interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Benzoylphenyl)-2-methylpropanamide: Another benzamide derivative with potential anti-inflammatory properties.
N-(2-Hydroxyphenyl)benzamide: Known for its use in the synthesis of various pharmaceuticals.
N-(2-Methoxyphenyl)benzamide: Studied for its potential as an analgesic agent.
Uniqueness
(R-(R*,R*))-2-(Benzyloxy)-5-(((1-methyl-3-phenylpropyl)(1-phenylethyl)amino)acetyl)benzamide is unique due to its specific substitution pattern and the presence of both benzyloxy and aminoacetyl groups. This combination of functional groups may confer distinct chemical reactivity and biological activity compared to other benzamide derivatives.
Propriétés
Numéro CAS |
84963-37-1 |
|---|---|
Formule moléculaire |
C34H36N2O3 |
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
5-[2-[[(2R)-4-phenylbutan-2-yl]-[(1R)-1-phenylethyl]amino]acetyl]-2-phenylmethoxybenzamide |
InChI |
InChI=1S/C34H36N2O3/c1-25(18-19-27-12-6-3-7-13-27)36(26(2)29-16-10-5-11-17-29)23-32(37)30-20-21-33(31(22-30)34(35)38)39-24-28-14-8-4-9-15-28/h3-17,20-22,25-26H,18-19,23-24H2,1-2H3,(H2,35,38)/t25-,26-/m1/s1 |
Clé InChI |
PIJCMXDNWDLQTC-CLJLJLNGSA-N |
SMILES isomérique |
C[C@H](CCC1=CC=CC=C1)N(CC(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)N)[C@H](C)C4=CC=CC=C4 |
SMILES canonique |
CC(CCC1=CC=CC=C1)N(CC(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)N)C(C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


